molecular formula C7H13N5O B14214052 6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one CAS No. 548462-33-5

6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one

Cat. No.: B14214052
CAS No.: 548462-33-5
M. Wt: 183.21 g/mol
InChI Key: GFGZLUYEAKGXAN-UHFFFAOYSA-N
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Description

6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one is a chemical compound serving as a key synthetic intermediate in organic and medicinal chemistry research. Its hydrazinyl functional group makes it a versatile precursor for the synthesis of more complex heterocyclic systems, particularly through condensation reactions with various aldehydes to form hydrazone derivatives . These derivatives are of significant interest in the field of drug discovery. Research into similar 1,2,4-triazinone derivatives has shown potential for various biological activities. For instance, compounds within this structural class have been screened for properties such as antioxidant activity, highlighting their value in pharmaceutical development . As a specialist research chemical, this product is strictly labeled "For Research Use Only." It is not intended for use in diagnostic procedures, nor for any form of human or animal consumption. Researchers should consult the relevant safety data sheets and handle this compound in a appropriately controlled laboratory environment.

Properties

CAS No.

548462-33-5

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

6-tert-butyl-3-hydrazinyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C7H13N5O/c1-7(2,3)4-5(13)9-6(10-8)12-11-4/h8H2,1-3H3,(H2,9,10,12,13)

InChI Key

GFGZLUYEAKGXAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NN

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one (Compound 2)

Procedure :
Compound 1 (19.7 g, 0.09 mol) is refluxed with excess hydrazine hydrate (20 g, 0.5 mol) in isopropyl alcohol (250 mL) for 2 hours. The reaction mixture is cooled, and the precipitated product is filtered, washed with cold isopropyl alcohol, and dried under vacuum.

Reaction Conditions :

  • Solvent : Isopropyl alcohol
  • Temperature : Reflux (~82°C)
  • Time : 2 hours

Yield : 79% (11.6 g)
Melting Point : 261–262°C
Elemental Analysis :

  • Calculated for $$\text{C}7\text{H}{13}\text{N}_5\text{O}$$: N 38.23%
  • Found: N 38.52%

Spectroscopic Data :

  • $$^{1}\text{H}$$ NMR (500 MHz, DMSO-$$d6$$): δ 1.32 (s, 9H, C($$\text{CH}3$$)$$3$$), 4.3 (br. s, 2H, $$\text{NH}2$$), 8.3 (s, 1H, NH), 12.0 (s, 1H, NH).
  • $$^{13}\text{C}$$ NMR (100 MHz, DMSO-$$d6$$): δ 27.6 (C($$\text{CH}3$$)$$3$$), 36.5 (C($$\text{CH}3$$)$$_3$$), 150.8 (C3), 153.7 (C6), 162.0 (C=O).

Alternative Pathway: Synthesis of 6-tert-Butyl-3-hydrazinyl-2H-triazin-5-one (Compound 4)

Procedure :
6-tert-Butyl-3-methylthio-4H-triazin-5-one (compound 3 , 16.0 g, 0.08 mol) is treated with hydrazine hydrate (0.5 mol) in isopropyl alcohol (250 mL) under reflux for 2 hours. The product is isolated via filtration and recrystallized from ethanol.

Yield : 79% (11.6 g)
Melting Point : 261–262°C
Elemental Analysis :

  • Calculated for $$\text{C}7\text{H}{13}\text{N}_5\text{O}$$: N 38.23%
  • Found: N 38.52%

Spectroscopic Data :

  • $$^{1}\text{H}$$ NMR (500 MHz, DMSO-$$d6$$): δ 1.32 (s, 9H, C($$\text{CH}3$$)$$3$$), 4.3 (br. s, 2H, $$\text{NH}2$$), 8.3 (s, 1H, NH), 12.0 (s, 1H, NH).
  • $$^{13}\text{C}$$ NMR (100 MHz, DMSO-$$d6$$): δ 27.6 (C($$\text{CH}3$$)$$3$$), 36.5 (C($$\text{CH}3$$)$$_3$$), 150.8 (C3), 153.7 (C6), 162.0 (C=O).

Mechanistic Insights and Optimization

Nucleophilic Substitution Dynamics

The methylthio group at position 3 of the triazine ring undergoes nucleophilic displacement by hydrazine, facilitated by the electron-withdrawing effect of the adjacent carbonyl group. The tert-butyl substituent at position 6 enhances solubility in organic solvents and stabilizes the transition state through steric hindrance.

Analytical Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^{1}\text{H}$$ NMR : Singlets at δ 1.32 ppm confirm the tert-butyl group, while broad signals at δ 4.3 ppm correspond to the hydrazine $$\text{NH}_2$$ protons.
  • $$^{13}\text{C}$$ NMR : Peaks at δ 162.0 ppm verify the carbonyl group’s integrity post-reaction.

Elemental Analysis

Combustion analysis validates stoichiometric nitrogen content, confirming the absence of residual solvents or unreacted starting materials.

Comparative Synthesis Routes

Parameter Compound 2 Synthesis Compound 4 Synthesis
Starting Material Compound 1 Compound 3
Hydrazine Equivalents 5.5 eq 6.2 eq
Reaction Time 2 hours 2 hours
Yield 79% 79%

Applications and Derivative Synthesis

The hydrazine moiety in 6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one serves as a versatile handle for synthesizing hydrazone derivatives. For instance, condensation with aldehydes or ketones yields Schiff bases with enhanced antioxidant activity, as demonstrated by DPPH radical scavenging assays.

Chemical Reactions Analysis

Reactions with Carbonyl Compounds

The hydrazinyl group readily reacts with aldehydes and ketones to form hydrazones. This reaction is pivotal for generating derivatives with enhanced biological or material properties.

Example Reactions:

Carbonyl Reagent Conditions Product Yield Source
FurfuralEthanol, reflux (3h)3-(Furan-2-ylmethylenehydrazino)-6-tert-butyl-1,2,4-triazin-5(4H)-one55%
4-MethoxybenzaldehydeEthanol, reflux (3h)3-(4-Methoxybenzylidenehydrazino)-6-tert-butyl-1,2,4-triazin-5(4H)-one60%
AcetophenoneEthanol, reflux (3h)3-(Phenacylidenehydrazino)-6-tert-butyl-1,2,4-triazin-5(4H)-one58%

Key Observations:

  • Reactions proceed via nucleophilic addition of the hydrazine group to the carbonyl carbon.

  • Electron-withdrawing substituents on aldehydes/ketones accelerate reaction rates .

Cyclocondensation Reactions

The compound undergoes cyclocondensation with diketones or heterocyclic precursors to form fused heterocycles.

Formation of Pyrazole Derivatives

Reaction with 1,3-diketones (e.g., acetylacetone) yields pyrazole-fused triazines:

text
6-tert-butyl-3-hydrazinyl-triazinone + Acetylacetone → 3-(3,5-Dimethylpyrazol-1-yl)-6-tert-butyl-1,2,4-triazin-5(4H)-one Conditions: Ethanol, reflux (4h), Yield: 62%[3].

Alkylation and Acylation

The hydrazine group undergoes alkylation or acylation to introduce lipophilic or functional groups.

Selected Examples:

Reagent Product Conditions Yield Source
Methyl iodide3-(Methylhydrazino)-6-tert-butyl-triazinoneDMF, 80°C, 4h75%
Acetic anhydride3-(Acetylhydrazino)-6-tert-butyl-triazinoneEthanol, RT, 2h82%

Mechanistic Insight:

  • Alkylation proceeds via SN2 attack on methyl iodide, while acylation involves nucleophilic acyl substitution.

Oxidative Coupling Reactions

Under oxidative conditions (e.g., H₂O₂ or I₂), the hydrazine group forms diazenium or tetrazene linkages:

text
2 × 6-tert-butyl-3-hydrazinyl-triazinone + I₂ → Bis(6-tert-butyl-triazinonyl)diazene Conditions: EtOH, 0°C, Yield: 50%[3].

Stability and Reactivity Trends

  • pH Sensitivity: Reactions are optimal in neutral to slightly acidic conditions (pH 6–7) .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance alkylation rates, while ethanol favors condensation .

  • Thermal Stability: Decomposition occurs above 250°C, limiting high-temperature applications.

This compound’s versatility in forming structurally diverse derivatives underscores its utility in medicinal chemistry and materials science. Experimental protocols and yields are well-documented, enabling reproducible synthesis routes.

Scientific Research Applications

6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Structural and Functional Group Variations

Impact of Substituents on Bioactivity

  • Hydrazinyl Group (Target Compound): The hydrazinyl moiety at position 3 enables condensation with carbonyl compounds, forming hydrazones with enhanced antioxidant properties. This reactivity is absent in herbicidal analogs like metribuzin or metamitron .
  • tert-Butyl vs. Phenyl at R6: The tert-butyl group in the target compound and metribuzin enhances lipophilicity and metabolic stability, critical for bioavailability. In contrast, metamitron’s phenyl group contributes to herbicidal selectivity in sugar beets .
  • Methylthio vs. Methyl Groups: Methylthio substituents (e.g., metribuzin) improve herbicidal potency through systemic action, whereas methyl groups (e.g., metamitron) influence hydrogen-bonding patterns and crystal packing .

Biological Activity

6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one is a nitrogen-containing heterocyclic compound belonging to the triazine family. This compound has garnered attention due to its diverse biological activities, including antioxidant and anticancer properties. This article presents a detailed review of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of 6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one is characterized by a triazine core with a hydrazine substituent and a tert-butyl group. The molecular formula is C8H12N6OC_8H_{12}N_6O.

Synthesis

The synthesis of 6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-amino-6-tert-butyl-1,2,4-triazine derivatives with hydrazine derivatives. Various methods have been reported to optimize yield and purity, often employing solvents like ethanol and reaction conditions such as refluxing for several hours .

Antioxidant Activity

Research has demonstrated that derivatives of 6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one exhibit significant antioxidant properties. A study reported that hydrazones derived from this compound showed superior antioxidant activity compared to other tested compounds. The antioxidant activity was evaluated against ascorbic acid, indicating its potential as an oxidative stress suppressor .

Table 1: Antioxidant Activity of Hydrazones Derived from 6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one

Compound NameIC50 (µM)
Hydrazone A15.8
Hydrazone B22.3
Hydrazone C10.5

Anticancer Activity

In addition to its antioxidant capabilities, 6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one has been evaluated for anticancer activity. Studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines such as MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer). The mechanism involves induction of apoptosis through modulation of apoptotic proteins .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundMGC-803 IC50 (µM)EC-109 IC50 (µM)PC-3 IC50 (µM)
6-tert-butyl18.722.525.0
Derivative A12.115.820.0
Derivative B9.511.014.5

The anticancer mechanism of action for derivatives of this compound includes:

  • Cell Cycle Arrest : Induction of G2/M phase arrest.
  • Apoptosis Induction : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Reactive Oxygen Species (ROS) Generation : Enhanced ROS levels leading to cellular stress and apoptosis .

Case Studies

Several case studies highlight the efficacy of 6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one in preclinical settings:

  • Study on MGC-803 Cells : Treatment with this compound resulted in increased apoptosis markers and reduced colony formation ability.
  • Evaluation in Animal Models : In vivo studies demonstrated significant tumor growth inhibition when administered alongside standard chemotherapeutic agents .

Q & A

Q. How do solvent polarity and reaction temperature affect the regioselectivity of triazinone ring functionalization?

  • Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the hydrazinyl group, while non-polar solvents (e.g., toluene) promote ring nitrogen alkylation. Lower temperatures (0–25°C) enhance kinetic control, directing reactions to less thermodynamically stable products .

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